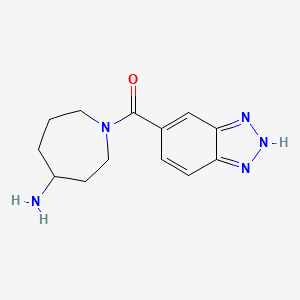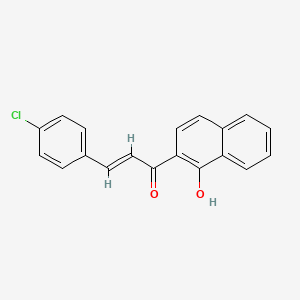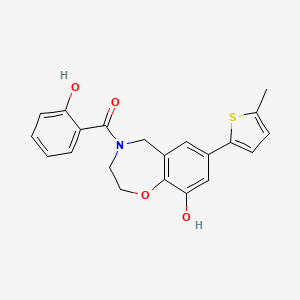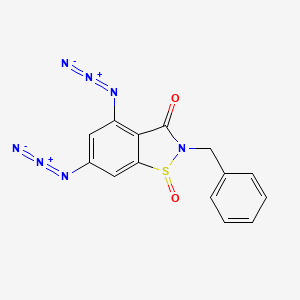![molecular formula C15H15ClN4O B5360963 N''-[(E)-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]GUANIDINE](/img/structure/B5360963.png)
N''-[(E)-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]GUANIDINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’'-[(E)-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]GUANIDINE is a compound that belongs to the class of guanidines. Guanidines are known for their versatile functional groups and have found applications in various biological activities. This compound, in particular, has a unique structure that includes a chlorophenyl group and a methoxyphenyl group, making it an interesting subject for scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’'-[(E)-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]GUANIDINE can be achieved through a sequential one-pot approach. This method involves the use of N-chlorophthalimide, isocyanides, and amines to form N-phthaloylguanidines . The reaction conditions are mild, and the process provides a straightforward and efficient route to diverse guanidines with yields up to 81% .
Industrial Production Methods
Industrial production of guanidines typically involves the addition of amines to carbodiimides or the use of thioureas in conjunction with thiophilic metal salts . Other methods include the use of Mukaiyama’s reagent, coupling reagents, or other activating agents . These methods are scalable and can be adapted for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
N’'-[(E)-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]GUANIDINE undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like alkyl halides . The reaction conditions vary depending on the desired product but generally involve mild temperatures and neutral pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce amines .
Wissenschaftliche Forschungsanwendungen
N’'-[(E)-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]GUANIDINE has several scientific research applications:
Wirkmechanismus
The mechanism of action of N’'-[(E)-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]GUANIDINE involves its ability to enhance the release of acetylcholine following a nerve impulse . It also slows the rates of depolarization and repolarization of muscle cell membranes . The molecular targets include aldehyde dehydrogenase and ribonuclease .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Urea: Similar in structure but less versatile in biological applications.
Thiourea: Used as a precursor in guanidine synthesis but has different reactivity.
Biguanide: Another related compound with applications in medicine.
Uniqueness
N’'-[(E)-({4-[(4-CHLOROPHENYL)METHOXY]PHENYL}METHYLIDENE)AMINO]GUANIDINE is unique due to its specific structure, which includes both chlorophenyl and methoxyphenyl groups. This structure provides it with distinct chemical properties and reactivity compared to other guanidines .
Eigenschaften
IUPAC Name |
2-[(E)-[4-[(4-chlorophenyl)methoxy]phenyl]methylideneamino]guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c16-13-5-1-12(2-6-13)10-21-14-7-3-11(4-8-14)9-19-20-15(17)18/h1-9H,10H2,(H4,17,18,20)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGTWHYDKFQWMCH-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)C=NN=C(N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1COC2=CC=C(C=C2)/C=N/N=C(N)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N,N-dimethyl-1-[4-(2-methyl-5-propylpyrimidin-4-yl)-1,4-oxazepan-6-yl]methanamine](/img/structure/B5360886.png)
![2-[(E)-2-(2-methylphenyl)ethenyl]quinolin-8-ol](/img/structure/B5360894.png)
![5-methyl-4-{[6-methyl-2-(1-piperidinyl)-3-quinolinyl]methylene}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5360899.png)
![3-[2-({[1-(ethoxymethyl)cyclopropyl]methyl}amino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5360904.png)
![3-[2-(2,2-diethyl-4-morpholinyl)-2-oxoethyl]-4-(3-furylmethyl)-2-piperazinone](/img/structure/B5360905.png)

![6-[4-(2-chlorobenzoyl)-1-piperazinyl]-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5360911.png)

![(3R,4R)-4-(4-hydroxypiperidin-1-yl)-1-[[2-(pyrazol-1-ylmethyl)phenyl]methyl]piperidin-3-ol](/img/structure/B5360922.png)
![4-benzyl-5-[1-(3-hydroxybenzyl)-4-piperidinyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5360933.png)
![2-chloro-4-fluoro-N-{4-[(4-methylpiperazin-1-yl)sulfonyl]phenyl}benzamide](/img/structure/B5360944.png)
![(2E)-3-[5-(2,4-dichlorophenyl)furan-2-yl]-2-(5-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B5360956.png)


